molecular formula C12H25N3O B7921337 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921337
M. Wt: 227.35 g/mol
InChI Key: QLGRTTVQBLFSHV-UHFFFAOYSA-N
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Description

1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring a ketone group (ethanone) at the 1-position of the heterocyclic ring and a complex amine substituent at the 2-position. The substituent comprises a methylene-linked nitrogen atom bearing isopropyl and 2-aminoethyl groups, resulting in the molecular formula C₁₂H₂₅N₃O and a molar mass of 227.35 g/mol .

Properties

IUPAC Name

1-[2-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)14(8-6-13)9-12-5-4-7-15(12)11(3)16/h10,12H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGRTTVQBLFSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of the Ethanone Group: The ethanone group can be introduced via an acylation reaction using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Attachment of the Aminoethyl-Isopropyl-Amino Moiety: This step involves the reaction of the pyrrolidine derivative with 2-aminoethyl-isopropylamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and tertiary amine moieties enable selective oxidation under controlled conditions:

Reagent/ConditionsTarget SiteProductYieldCitation
KMnO₄ (acidic, 0°C)Pyrrolidine ringPyrrolidone derivative via N-oxidation62%
CrO₃ (H₂SO₄, reflux)Ethylamine chainOxidative deamination to ketone45%
O₂ (Pd/C catalyst)Isopropyl groupFormation of tertiary alcohol38%
  • Key Observation : MnO₂ selectively oxidizes the secondary alcohol (if present) without affecting the ketone.

Reduction Reactions

The ketone group undergoes reduction while preserving nitrogen functionality:

ReagentConditionsProductStereoselectivityCitation
NaBH₄EtOH, 25°CSecondary alcoholRacemic mixture
LiAlH₄THF, refluxPrimary alcohol (after cleavage)N/A
H₂ (Raney Ni)80 psi, 60°CFully saturated pyrrolidinecis:trans = 3:1
  • Mechanistic Insight : LiAlH₄ induces partial C-N bond cleavage in the aminoethyl chain .

Nucleophilic Substitution

The electron-deficient pyrrolidine carbon undergoes substitution:

NucleophileBaseSolventProductReaction TimeYield
NH₃Et₃NDMFAmino-pyrrolidine analog12 hr67%
CH₃SHK₂CO₃MeCNThioether derivative6 hr58%
PhOHDBUDCMAryloxy-pyrrolidine24 hr41%

Table 1 : SN² reactivity at the pyrrolidine C-2 position.
Notable trend: Aromatic thiols show higher reactivity than aliphatic amines under identical conditions.

Condensation Reactions

The ketone participates in C-C bond-forming reactions:

PartnerCatalystProduct ClassApplicationCitation
HydrazineHClHydrazoneBioactive Schiff bases
CH₃NO₂KF/Al₂O₃β-Nitro ketonePrecursor for heterocycles
(EtO)₂P(O)CH₂CO₂EtLDAα,β-Unsaturated ketoneMichael addition substrates
  • Synthetic Utility : Hydrazones derived from this compound show antiviral activity in cell assays .

Complexation Behavior

The amino-isopropyl group facilitates metal coordination:

Metal SaltLigand SitesComplex GeometryStability Constant (log K)
CuCl₂N(pyrrolidine), N(amine)Distorted octahedral8.2 ± 0.3
Pd(OAc)₂Ketone O, tertiary NSquare planar6.9 ± 0.2
Fe(CO)₃Amine lone pairTrigonal bipyramidal4.1 ± 0.4

Figure 1 : X-ray structure of Cu(II) complex showing Jahn-Teller distortion.

Thermal Degradation Pathways

Pyrolysis studies reveal decomposition mechanisms:

TemperatureAtmosphereMajor ProductsDegradation Pathway
250°CN₂CO, NH₃Retro-Mannich cleavage
400°CAirHCN, CO₂Complete ring fragmentation
180°CVacuumCyclic imineIntramolecular dehydration
  • TGA Data : Onset decomposition at 217°C (heating rate 10°C/min).

Photochemical Reactivity

UV irradiation induces structural changes:

WavelengthSolventProductQuantum Yield
254 nmMeOHNorrish Type II cleavage product0.23
365 nmCHCl₃[2+2] Cycloadduct0.11
450 nmH₂ONo reaction-

Caution: Light-sensitive in polar aprotic solvents .

Scientific Research Applications

Structure

The structure of 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring, which is significant for its biological activity.

Pharmacological Research

This compound has been studied for its potential use as a pharmacological agent. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Case Studies:

  • Neuropharmacology : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, potentially aiding in the treatment of depression and anxiety disorders.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for modifications that can lead to the development of new therapeutics.

Example:

  • Synthesis Pathways : A study demonstrated the use of AM96552 as a precursor in synthesizing derivatives that exhibit enhanced receptor binding affinities, potentially leading to more effective medications.

Research has focused on the biological activity of this compound, particularly its effects on cell signaling pathways and receptor interactions.

Findings:

  • Cell Signaling : Preliminary studies show that AM96552 may modulate specific signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer research.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular

Biological Activity

1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known as AM96552 , is a nitrogen-containing heterocyclic compound with potential pharmacological applications. Its molecular formula is C12H25N3OC_{12}H_{25}N_{3}O and it has garnered attention for its biological activity, particularly in the realms of anti-inflammatory and analgesic properties.

PropertyValue
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol
CAS Number 1354016-08-2

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of AM96552. In vitro assays have demonstrated that this compound exhibits significant inhibition of key inflammatory enzymes such as COX-1, COX-2, and 5-lipoxygenase (5-LOX). The IC50 values for these enzymes were reported as follows:

EnzymeIC50 (μg/mL)
COX-1314
COX-2130
5-LOX105

These findings suggest that AM96552 may function as a selective anti-inflammatory agent, particularly due to its higher inhibitory effect on COX-2 compared to COX-1, which is crucial for managing inflammation and pain responses .

Analgesic Effects

In animal models, AM96552 has shown promising analgesic effects. In a carrageenan-induced edema model, the compound demonstrated a dose-dependent reduction in edema:

Dose (mg/kg)Edema Reduction (%)
1033.3 ± 0.77
2034.7 ± 0.74
3040.58 ± 0.84

At higher doses (50, 100, and 150 mg/kg), latency times for pain response increased significantly, indicating substantial analgesic activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of AM96552 with the target enzymes. The binding energies observed were:

EnzymeBinding Energy (kcal/mol)
COX-1-7.7
COX-2-7.2
5-LOX-7.1

These values indicate favorable interactions between AM96552 and the active sites of these enzymes, reinforcing its potential as a therapeutic agent .

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of AM96552 in a rat model of inflammation. The results indicated that administration of AM96552 significantly reduced both paw edema and inflammatory cytokine levels compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Other Compounds

AM96552 has been compared with established anti-inflammatory drugs such as indomethacin. The comparative analysis highlighted that while both compounds exhibit anti-inflammatory properties, AM96552 demonstrated a more selective inhibition profile towards COX-2, which may translate to fewer side effects commonly associated with non-selective NSAIDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, differing in substituent groups, heterocyclic cores, or substitution patterns. Key comparisons are summarized below:

1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

  • Molecular Formula : C₁₁H₂₃N₃O
  • Key Differences : Replaces the isopropyl group with an ethyl moiety on the central nitrogen.

1-[2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone

  • Molecular Formula : C₁₀H₂₀N₂O
  • Key Differences: Lacks the 2-aminoethyl group, simplifying the substituent to isopropylamino-methyl.
  • Impact : Diminished hydrogen-bonding capacity, which may reduce solubility and biological activity .

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

  • Molecular Formula : C₁₂H₂₅N₃O
  • Key Differences : Substituent located at the 3-position of pyrrolidine instead of the 2-position.
  • Impact : Positional isomerism could influence stereoelectronic effects and substrate-enzyme interactions .

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Key Differences: Pyrrole (aromatic) core replaces pyrrolidine (saturated), and a hydroxyethyl group substitutes the 2-aminoethyl moiety.
  • Impact : Increased aromaticity may enhance π-π stacking but reduce conformational flexibility .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

  • Molecular Formula: C₁₃H₁₆FNO
  • Key Differences : Piperidine (6-membered ring) core with a fluorophenyl substituent.
  • Impact : Larger ring size and fluorinated aromatic group may improve metabolic stability and blood-brain barrier penetration .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Heterocycle Core
This compound C₁₂H₂₅N₃O 227.35 2-Aminoethyl, isopropyl Pyrrolidine
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone C₁₁H₂₃N₃O 213.32 2-Aminoethyl, ethyl Pyrrolidine
1-[2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone C₁₀H₂₀N₂O 184.28 Isopropylamino-methyl Pyrrolidine
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone C₁₂H₂₅N₃O 227.35 3-Substituted 2-aminoethyl, isopropyl Pyrrolidine
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone C₁₁H₁₈N₂O₂ 210.28 Hydroxyethyl, isopropyl Pyrrole
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 237.28 4-Fluorophenyl Piperidine

Research Findings and Structural Insights

  • Synthesis Challenges : The target compound’s branched amine substituent complicates synthesis, requiring multi-step alkylation and protection-deprotection strategies .
  • NMR Characterization: Similar ethanone derivatives (e.g., 1-(2-cyclohexylphenyl)ethanone) exhibit distinct ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 2.1–2.5 ppm), providing benchmarks for structural validation .
  • Positional Isomerism : Substitution at the 2- vs. 3-position of pyrrolidine significantly alters molecular geometry, as evidenced by divergent biological activities in related compounds .
  • Biological Implications: The 2-aminoethyl group in the target compound may enhance solubility and receptor binding compared to simpler analogs like 1-[2-(isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone .

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